4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
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Description
“4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid” is an organic compound with the molecular formula C11H12N2O3 . It belongs to the class of organic compounds known as 1,4-benzodiazepines, which are organic compounds containing a benzene ring fused to a 1,4-azepine .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodiazepine ring, which is a fused ring structure incorporating a benzene ring and a diazepine ring . The molecular weight of the compound is 220.23 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 220.23 and a molecular formula of C11H12N2O3 . Unfortunately, other physical and chemical properties such as boiling point and storage conditions are not specified in the searched resources .Scientific Research Applications
Synthesis and Evaluation of Benzodiazepine Derivatives
One study elaborates on the combinatorial synthesis of a 1,4-benzodiazepine library, demonstrating the chemical diversity achievable with such compounds. This library was evaluated for biological activity, showcasing the method's potential in discovering new therapeutic agents (Bunin, Barry A., Plunkett, M., & Ellman, J., 1994).
Chemical Transformations for Novel Derivatives
Another significant contribution to the field is the development of novel synthetic routes to create benzodiazepine derivatives with potential as calcium channel blockers, highlighting the versatility of these compounds in addressing various pharmacological targets (Atwal, K. et al., 1987).
Pharmacological Potentials
Research into the pharmacological applications of benzodiazepine derivatives includes their use as GABA_A/benzodiazepine receptor ligands, with various compounds exhibiting a range of efficacies from antagonist to full agonist activities. This demonstrates the potential of benzodiazepines in modulating neuroreceptor activity (Tenbrink, R. et al., 1994).
Properties
IUPAC Name |
4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-4-10(14)13-8-3-2-7(11(15)16)5-9(8)12-6/h2-3,5-6,12H,4H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGHTPMYTIIOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C(N1)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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